2-(4-bromophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
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Overview
Description
2-(4-BROMOPHENYL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves the condensation of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of a catalyst such as zinc powder and titanium tetrachloride . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Catalysts like iron(III) bromide and aluminum chloride are used in electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(4-BROMOPHENYL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-(4-BROMOPHENYL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways. detailed studies on its mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
4-BROMOPHENYLACETIC ACID: This compound is structurally similar and undergoes similar types of reactions.
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Another compound with a bromophenyl group that has shown promising biological activities.
Uniqueness
2-(4-BROMOPHENYL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoxazine ring system makes it a valuable compound for various applications in materials science and pharmaceuticals.
Properties
Molecular Formula |
C26H20BrNO |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C26H20BrNO/c27-22-17-15-19(16-18-22)25-28-24-14-8-7-13-23(24)26(29-25,20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18,25,28H |
InChI Key |
MPMCCKCTRJXIDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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